molecular formula C15H11F3O2 B12085678 5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carbaldehyde

5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carbaldehyde

Cat. No.: B12085678
M. Wt: 280.24 g/mol
InChI Key: NQOAQYGARIEYKW-UHFFFAOYSA-N
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Description

5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carbaldehyde is a biphenyl derivative featuring a methoxy group at the 5-position and a trifluoromethyl group at the 4'-position of the biphenyl scaffold, with a carbaldehyde functional group at the 2-position. This compound combines aromaticity, electron-withdrawing (trifluoromethyl), and electron-donating (methoxy) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C15H11F3O2

Molecular Weight

280.24 g/mol

IUPAC Name

4-methoxy-2-[4-(trifluoromethyl)phenyl]benzaldehyde

InChI

InChI=1S/C15H11F3O2/c1-20-13-7-4-11(9-19)14(8-13)10-2-5-12(6-3-10)15(16,17)18/h2-9H,1H3

InChI Key

NQOAQYGARIEYKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carbaldehyde depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carbaldehyde with four analogous compounds, highlighting structural features, molecular properties, and applications:

Compound Name Molecular Weight Key Functional Groups/Substituents Key Properties/Applications References
5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carbaldehyde ~280.2* Biphenyl core, methoxy (5-position), trifluoromethyl (4'-position), carbaldehyde (2-position) Likely intermediate for pharmaceuticals or agrochemicals; high potential for derivatization.
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde 271.26 Thiazole ring, trifluoromethylphenyl, carbaldehyde Used in heterocyclic chemistry; electron-deficient thiazole may enhance stability in reactions.
5-Methoxy-4’-(trifluoromethyl)valerophenone(E)-O-(2-aminoethyl) oxime maleate (Fluvoxamine) 434.4 Valerophenone backbone, oxime, trifluoromethyl, methoxy, maleate counterion Clinically used SSRI; demonstrates the pharmacological relevance of trifluoromethyl-methoxy motifs.
5'-(4-(Trifluoromethoxy)phenyl)-[1,1':3',1''-terphenyl]-2'-carbaldehyde ~454.3* Terphenyl core, trifluoromethoxy, carbaldehyde Potential use in materials science (e.g., liquid crystals) due to extended π-conjugation.

*Estimated based on molecular formula.

Key Observations:

Functional Group Impact :

  • The carbaldehyde group in the target compound and its thiazole analog () enables reactions such as condensations or reductions, whereas the oxime in fluvoxamine () is critical for its biological activity.
  • The trifluoromethyl group enhances metabolic stability and lipophilicity, a feature shared across all compared compounds .

Structural Backbone Differences :

  • Biphenyl and terphenyl systems (target compound and ) offer planar structures suitable for π-π interactions, whereas the thiazole ring () introduces heterocyclic rigidity.

Applications :

  • Fluvoxamine () exemplifies therapeutic applications, while the thiazole and terphenyl analogs () highlight roles in materials science or agrochemicals. The target compound’s biphenyl-carbaldehyde structure positions it as a versatile synthetic intermediate.

Research Findings and Data

Solubility and Reactivity:

  • Fluvoxamine derivatives () show moderate aqueous solubility due to the maleate counterion, whereas the biphenyl-carbaldehyde likely has lower solubility in polar solvents, typical of aromatic aldehydes.
  • Thiazole-carbaldehyde () may exhibit enhanced stability under acidic conditions compared to biphenyl systems due to the electron-deficient thiazole ring.

Pharmacological Relevance:

  • The trifluoromethyl-methoxy motif in fluvoxamine () is associated with improved blood-brain barrier penetration, suggesting that the target compound’s analogous groups could be leveraged in CNS-targeting drug design.

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